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Compound of Interest

Compound Name:
2-ethoxy-N-(pyridin-3-

yl)benzamide

Cat. No.: B343019

Get Quote

Part 1: Introduction & Molecular Profile
The precise characterization of 2-ethoxy-N-(pyridin-3-yl)benzamide is critical in medicinal

chemistry, particularly for programs targeting kinase inhibition or histone deacetylase (HDAC)

modulation where the N-pyridyl pharmacophore is common. This molecule features a

benzamide core substituted with an ortho-ethoxy group and linked to a 3-aminopyridine moiety.

The juxtaposition of the electron-rich ethoxybenzene and the electron-deficient pyridine ring

creates a distinct push-pull electronic system that significantly influences its spectroscopic

signature. This guide provides a rigorous, self-validating protocol for confirming the identity and

purity of this compound.

Molecular Specifications
IUPAC Name: 2-ethoxy-N-(pyridin-3-yl)benzamide

Molecular Formula:
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Exact Mass: 242.1055[1]

Monoisotopic Mass [M+H]

: 243.1128 Da

Part 2: Experimental Protocols
Protocol 1: Sample Preparation for NMR
Critical Insight: The pyridine nitrogen is basic. Using acidic solvents like

(which often contains trace HCl) can cause line broadening or shift variations due to
protonation. DMSO-

is the superior choice for reproducibility.

Solvent Selection: Use DMSO-

(99.9% D) containing 0.03% v/v TMS as an internal standard.

Concentration: Dissolve 5–10 mg of the solid analyte in 600 µL of solvent.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a

packed glass wool plug directly into the NMR tube.

Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes

before acquisition to prevent convection currents.

Protocol 2: Nuclear Magnetic Resonance ( H & C NMR)
Expected Spectral Features & Assignment Logic
The structural confirmation relies on identifying three distinct spin systems: the Ethoxy chain,

the 1,2-disubstituted Benzene ring, and the 3-substituted Pyridine ring.

Table 1: Representative

H NMR Data (400 MHz, DMSO-

)
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

Amide NH 10.30 – 10.50 s -

Deshielded

singlet;

exchanges with

.[2]

Pyridine H-2' 8.85 – 8.95 d ~2.5

Most deshielded

aromatic;

adjacent to ring

N and amide N.

Pyridine H-6' 8.30 – 8.35 dd ~4.8, 1.5
-proton to ring N;

exhibits small

meta-coupling.

Pyridine H-4' 8.10 – 8.20 ddd ~8.3, 2.5, 1.5
-proton; distinct

splitting by H-5'

and H-2'.

Benzene H-6 7.70 – 7.80 dd ~7.8, 1.8

Ortho to

carbonyl;

deshielded by

anisotropy.

Benzene H-4 7.45 – 7.55 td ~7.8, 1.8

Para to ethoxy;

triplet of doublets

pattern.

Pyridine H-5' 7.35 – 7.45 dd ~8.3, 4.8

Most shielded

pyridine proton (

to N).

Benzene H-5 7.05 – 7.15 t ~7.5 Meta to ethoxy.

Benzene H-3 7.10 – 7.20 d ~8.2 Ortho to ethoxy;

shielded by
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electron

donation.

Ethoxy 4.15 – 4.25 q 7.0

Characteristic

quartet;

diagnostic for O-

alkylation.

Ethoxy 1.35 – 1.45 t 7.0
Characteristic

triplet.

Table 2: Representative

C NMR Data (100 MHz, DMSO-

)

Carbon Type (ppm) Assignment

Carbonyl 164.0 – 166.0 Amide C=O

Aromatic C-O 156.0 – 157.5 Benzene C-2

Pyridine C-H 144.0 – 145.5
C-2' & C-6' (

to N)

Pyridine C-H 126.0 – 128.0 C-4'

Benzene C-H 120.0 – 132.0 C-3, C-4, C-5, C-6

Ethoxy 64.0 – 65.0

Ethoxy 14.0 – 15.0

Protocol 3: Vibrational Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.

Amide I Band (1650–1690 cm
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): Strong stretch corresponding to C=O.

Amide II Band (1520–1550 cm

): N-H bending coupled with C-N stretch.

Ether Stretch (1230–1260 cm

): Asymmetric C-O-C stretch of the aryl ethyl ether.

Pyridine Ring Breathing (~1580 cm

): Characteristic aromatic skeletal vibration.

Protocol 4: Mass Spectrometry (LC-MS)
Method: ESI (Electrospray Ionization) in Positive Mode.

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Observed Ion: [M+H]

at m/z 243.1.

Fragmentation Pattern (MS/MS):

m/z 243

121 (Loss of aminopyridine group; acylium ion formation).

m/z 243

215 (Loss of ethylene from ethoxy group via McLafferty-like rearrangement).

Part 3: Visualization & Logic Flow
The following diagrams illustrate the logical workflow for characterizing this molecule and the

specific NMR assignment strategy.
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Crude Product
(2-ethoxy-N-(pyridin-3-yl)benzamide)

Step 1: Purity Check
(LC-MS / TLC)

Purification
(Recrystallization/Column)

 < 95% Pure

Step 2: Sample Prep
(DMSO-d6 + TMS)

 > 95% Pure

Step 3: NMR Acquisition
(1H, 13C, COSY, HSQC)

Step 4: FT-IR
(Confirm Functional Groups)

Data Analysis & Assignment

Final Structure Confirmation

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the spectroscopic validation of the target benzamide.
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1H NMR Spectrum

Region: 10.0-11.0 ppm
(Singlet)

Region: 8.0-9.0 ppm
(Deshielded Aromatics)

Region: 7.0-8.0 ppm
(Shielded Aromatics)

Region: 1.0-4.5 ppm
(Aliphatic)

Amide N-H
D2O Exch.

Pyridine H-2', H-6', H-4'
N-Heterocycle Logic

Benzene Ring + Pyridine H-5'
Coupling Constants

Ethoxy Group
(q at 4.2, t at 1.4)

Integration 2:3

Click to download full resolution via product page

Figure 2: Logic tree for assigning specific spectral regions to molecular fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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